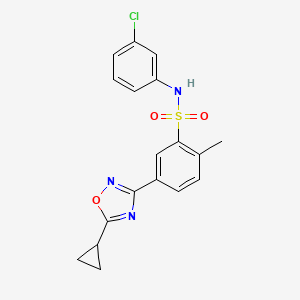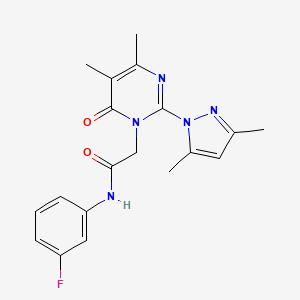![molecular formula C16H9ClN4 B11245240 (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B11245240.png)
(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{9-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl}acetonitrile is a synthetic organic compound belonging to the indolo[2,3-b]quinoxaline family. This compound is characterized by its unique structure, which includes a chloro substituent at the 9th position and an acetonitrile group at the 2nd position. Indolo[2,3-b]quinoxalines are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{9-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl}acetonitrile typically involves the reaction of 6H-indolo[2,3-b]quinoxaline derivatives with appropriate reagents. One common method includes the alkylation of 6H-indolo[2,3-b]quinoxaline with phenacyl bromides in the presence of a base such as potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) at elevated temperatures . The presence of electron-withdrawing substituents can influence the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process often involves recrystallization from solvents like dimethylformamide (DMF) to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-{9-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl}acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydro derivatives.
Alkylation and Acylation: The indole nitrogen can be alkylated or acylated using suitable reagents.
Common Reagents and Conditions
Bases: Potassium carbonate (K2CO3), sodium hydride (NaH).
Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF).
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products
Substituted Indoloquinoxalines: Formed through nucleophilic substitution.
Quinoxaline N-oxides: Formed through oxidation.
Dihydroindoloquinoxalines: Formed through reduction.
Scientific Research Applications
2-{9-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl}acetonitrile has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer, antiviral, and antibacterial agent due to its ability to interact with DNA and inhibit key enzymes.
Biological Studies: Used in studies to understand its mechanism of action and interaction with biological macromolecules.
Pharmaceutical Development: Explored as a lead compound for developing new therapeutic agents.
Industrial Applications: Potential use in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-{9-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl}acetonitrile involves its interaction with DNA, leading to the inhibition of DNA replication and transcription. This compound can intercalate into the DNA helix, disrupting the normal function of DNA polymerases and topoisomerases. Additionally, it may induce oxidative stress in cells, leading to apoptosis .
Comparison with Similar Compounds
Similar Compounds
6H-Indolo[2,3-b]quinoxaline: The parent compound without the chloro and acetonitrile substituents.
2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline: A derivative with methyl groups at positions 2 and 3.
6-Substituted Indoloquinoxalines: Compounds with various substituents at the 6th position.
Uniqueness
2-{9-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl}acetonitrile is unique due to the presence of both a chloro substituent and an acetonitrile group, which confer distinct chemical and biological properties. The chloro group enhances its reactivity in substitution reactions, while the acetonitrile group increases its solubility and potential for further functionalization .
Properties
Molecular Formula |
C16H9ClN4 |
|---|---|
Molecular Weight |
292.72 g/mol |
IUPAC Name |
2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetonitrile |
InChI |
InChI=1S/C16H9ClN4/c17-10-5-6-14-11(9-10)15-16(21(14)8-7-18)20-13-4-2-1-3-12(13)19-15/h1-6,9H,8H2 |
InChI Key |
KKARMGJASAGWAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N(C3=N2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide](/img/structure/B11245168.png)
![2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B11245178.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]benzamide](/img/structure/B11245184.png)
![N-(3-Acetamidophenyl)-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide](/img/structure/B11245187.png)

![3,4-dimethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B11245204.png)
![6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B11245206.png)
![N-(3-acetylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11245208.png)
![N-(3-chlorophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11245216.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B11245220.png)
![1,1'-[6-(4-bromophenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11245229.png)
![2-[4-(4-iodobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B11245235.png)
![N-(2,5-dimethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11245250.png)
